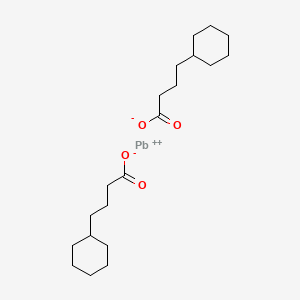

Lead bis(4-cyclohexylbutyrate)

Overview

Description

Lead bis(4-cyclohexylbutyrate) is a chemical compound with the molecular formula C20H36O4Pb . It is also known by other names such as Lead(II) cyclohexanebutyrate and Cyclohexanebutanoic acid, lead(2+) salt .

Molecular Structure Analysis

The molecular structure of Lead bis(4-cyclohexylbutyrate) is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis

Lead bis(4-cyclohexylbutyrate) is a white powder that is insoluble in water . The molecular weight of the compound is 545.68 g/mol .Scientific Research Applications

Catalysis

Lead bis(4-cyclohexylbutyrate): has been identified as a potential catalyst in chemical reactions. Its unique properties may allow it to facilitate various catalytic processes, including those that involve earth-abundant metals . This is particularly relevant in the context of sustainable chemistry, where there is a push to move away from precious metals due to their cost, scarcity, and environmental impact. The compound could be explored for its efficacy in promoting reactions that are not efficiently catalyzed by traditional precious-metal catalysts.

Materials Synthesis

In the field of materials science, Lead bis(4-cyclohexylbutyrate) could be used to synthesize new materials with unique properties. It may play a role in the creation of hypercrosslinked porous polymer materials, which have applications in gas storage, carbon capture, and molecular separation . These materials are valued for their high surface area and the ability to incorporate various chemical functionalities for specific applications.

Organic Electronics

The compound’s properties suggest potential applications in the realm of organic electronics. It could be involved in the synthesis of organic radical polymers, which are promising for use in organic batteries, optoelectronic systems, and spin control systems . These applications are at the forefront of developing flexible, lightweight, and high-performance electronic devices.

Pharmaceutical Testing

Lead bis(4-cyclohexylbutyrate): is available for purchase as a high-quality reference standard for pharmaceutical testing . It can be used to calibrate instruments or as a control in experiments to ensure the accuracy of pharmaceutical analyses. This is crucial for the development of new drugs and for quality control in the pharmaceutical industry.

Chemical Research

This compound is a versatile chemical used in scientific research for various applications, including the study of its own properties and reactions. Researchers may investigate its reactivity, stability, and interactions with other substances to expand the knowledge base of lead compounds and their potential uses.

Safety and Hazards

Lead bis(4-cyclohexylbutyrate) is considered hazardous. It is recommended to avoid exposure and seek medical advice immediately in case of accident or if you feel unwell . The substance has been classified and labelled for hazards according to the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

Mechanism of Action

Target of Action

The primary targets of Lead bis(4-cyclohexylbutyrate) are currently unknown. This compound is used for pharmaceutical testing

Biochemical Pathways

The biochemical pathways affected by Lead bis(4-cyclohexylbutyrate) Given the complexity of biological systems and the potential for lead compounds to interact with various molecules, it is likely that multiple pathways could be affected .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Lead bis(4-cyclohexylbutyrate) Lead compounds are generally known to be absorbed into the body, distributed to various tissues, metabolized, and excreted

Result of Action

The molecular and cellular effects of Lead bis(4-cyclohexylbutyrate) As a lead compound, it may have various effects depending on its specific targets and mode of action .

properties

IUPAC Name |

4-cyclohexylbutanoate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Pb/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJZHCZMNGUOCA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4441-63-8 (Parent) | |

| Record name | Cyclohexanebutanoic acid, lead(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2069600 | |

| Record name | Cyclohexanebutanoic acid, lead(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] Off-white powder; Insoluble in water; [Strem MSDS] | |

| Record name | Lead(II) cyclohexanebutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lead bis(4-cyclohexylbutyrate) | |

CAS RN |

62637-99-4 | |

| Record name | Cyclohexanebutanoic acid, lead(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanoic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanebutanoic acid, lead(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead bis(4-cyclohexylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

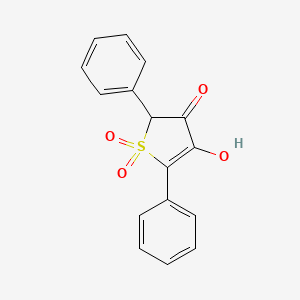

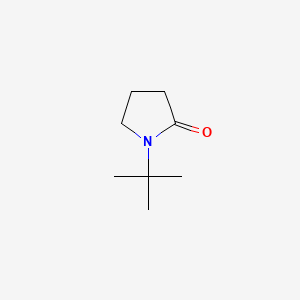

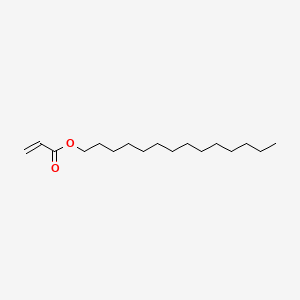

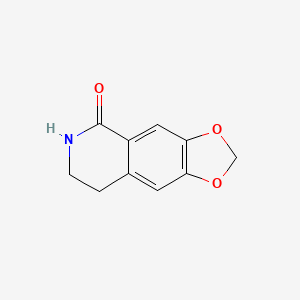

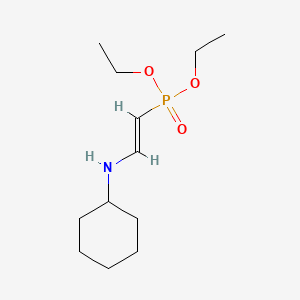

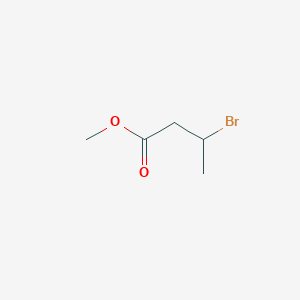

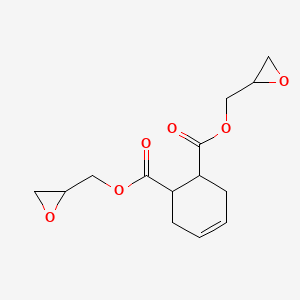

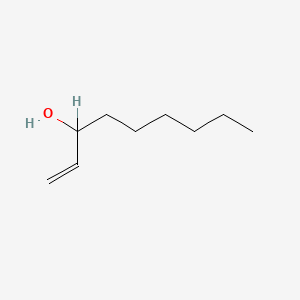

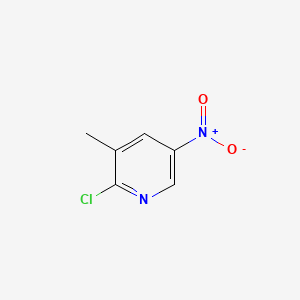

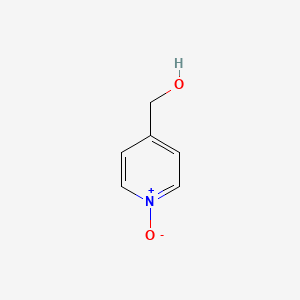

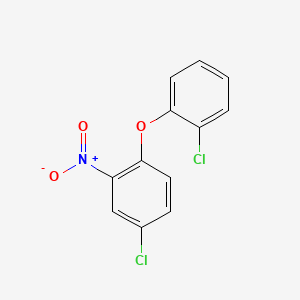

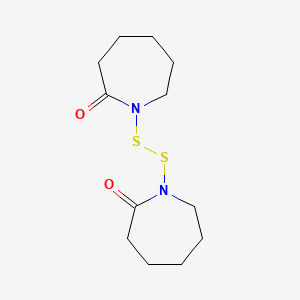

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.